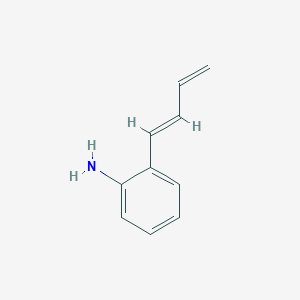
Benzenamine, 2-(1,3-butadienyl)-, (E)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenamine, 2-(1,3-butadienyl)-, (E)-(9CI) is an organic compound with the molecular formula C10H11N It is an aniline derivative where the aniline group is substituted with a 1,3-butadienyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 2-(1,3-butadienyl)-, (E)-(9CI) can be achieved through several methods. One common approach involves the reaction of aniline with 1,3-butadiene under specific conditions. This reaction typically requires a catalyst to facilitate the formation of the desired product. For instance, palladium-catalyzed amination reactions are often employed in the synthesis of aniline derivatives .
Industrial Production Methods
Industrial production of Benzenamine, 2-(1,3-butadienyl)-, (E)-(9CI) may involve large-scale catalytic processes. These processes are designed to maximize yield and efficiency while minimizing costs and environmental impact. The use of transition-metal catalysts, such as palladium or nickel, is common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
Benzenamine, 2-(1,3-butadienyl)-, (E)-(9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into corresponding amines or other reduced forms.
Substitution: It can undergo electrophilic aromatic substitution reactions due to the presence of the aniline group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are typically used under acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated aniline derivatives.
Aplicaciones Científicas De Investigación
Benzenamine, 2-(1,3-butadienyl)-, (E)-(9CI) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activity and pharmaceutical applications.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of Benzenamine, 2-(1,3-butadienyl)-, (E)-(9CI) involves its interaction with various molecular targets. The presence of the aniline group allows it to participate in nucleophilic and electrophilic reactions. The butadienyl group can undergo polymerization reactions, making it useful in the synthesis of polymeric materials. The exact pathways and molecular targets depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(1-methylbut-2-en-1-yl)aniline]
- 2-[(1-phenylbut-2-en-1-yl)aniline]
- 2-[(1-ethylbut-2-en-1-yl)aniline]
Uniqueness
Benzenamine, 2-(1,3-butadienyl)-, (E)-(9CI) is unique due to the presence of the 1,3-butadienyl group, which imparts distinct chemical properties compared to other aniline derivatives. This structural feature allows it to participate in specific polymerization reactions and makes it a valuable compound in materials science .
Propiedades
Número CAS |
138386-62-6 |
|---|---|
Fórmula molecular |
C10H11N |
Peso molecular |
145.2 g/mol |
Nombre IUPAC |
2-[(1E)-buta-1,3-dienyl]aniline |
InChI |
InChI=1S/C10H11N/c1-2-3-6-9-7-4-5-8-10(9)11/h2-8H,1,11H2/b6-3+ |
Clave InChI |
HESQEUJEXRPQNL-ZZXKWVIFSA-N |
SMILES |
C=CC=CC1=CC=CC=C1N |
SMILES isomérico |
C=C/C=C/C1=CC=CC=C1N |
SMILES canónico |
C=CC=CC1=CC=CC=C1N |
Sinónimos |
Benzenamine, 2-(1,3-butadienyl)-, (E)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















